1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one
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Overview
Description
1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines a triazole ring fused with a quinazoline moiety. The presence of these rings imparts the compound with diverse biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
The synthesis of 1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one typically involves the cyclization of 2-hydrazino-3-phenyl-4(3H)-quinazolinone with various reagents. One common method includes the reaction of 2-hydrazino-3-phenyl-4(3H)-quinazolinone with aliphatic acids, aldehydes, or carbon disulfide to yield the desired triazoloquinazoline derivatives . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or quinazoline rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents such as halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It has shown promise in inhibiting specific enzymes and proteins, making it a candidate for studying biological pathways.
Medicine: The compound exhibits anticancer, antimicrobial, and anti-inflammatory properties, making it a potential therapeutic agent
Industry: Its unique chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, which plays a role in regulating gene expression . The compound binds to the active site of the target protein, disrupting its normal function and leading to therapeutic effects.
Comparison with Similar Compounds
1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one can be compared with other triazoloquinazoline derivatives and related heterocyclic compounds:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazole-quinazoline framework but differ in the position of the triazole ring fusion.
Quinazolin-4(3H)-ones: These compounds lack the triazole ring but retain the quinazoline core, exhibiting different biological activities.
1,2,4-Triazino[4,3-a]quinoxalines: These compounds have a triazine ring fused with a quinoxaline moiety, showing distinct chemical and biological properties.
The uniqueness of 1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one lies in its specific ring structure and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
CAS No. |
144151-24-6 |
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Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
1-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C15H10N4O/c20-14-11-8-4-5-9-12(11)19-13(17-18-15(19)16-14)10-6-2-1-3-7-10/h1-9H,(H,16,18,20) |
InChI Key |
JDEQTYQENHNJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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